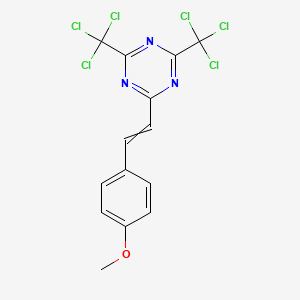

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

描述

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 42573-57-9, molecular formula: C₁₄H₉N₃OCl₆) is a triazine-based compound widely used as a photoacid generator (PAG) and Type I photoinitiator in photopolymerization, lithography, and controlled degradation systems. Key properties include:

- UV/Visible Light Sensitivity: Activates under near-UV (365–405 nm) and visible LED light (385–405 nm), enabling efficient free radical polymerization (FRP) of (meth)acrylates .

- Acid Generation: Upon UV exposure, it releases hydrochloric acid (HCl) via cleavage of trichloromethyl groups, facilitating protonation, ligand exchange, or polymer degradation .

- Applications:

属性

IUPAC Name |

2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNPOZMLKGDJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42573-57-9 | |

| Record name | 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42573-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Starting Materials and Reagents

The synthesis begins with high-purity precursors:

-

4-Methoxystyrene : A vinyl aromatic monomer with a methoxy substituent at the para position.

-

4,6-Bis(trichloromethyl)-1,3,5-triazine : A triazine derivative with two reactive trichloromethyl groups.

-

Base Catalyst : Potassium carbonate (K₂CO₃) or triethylamine (TEA) to facilitate deprotonation.

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF), chosen for their ability to dissolve both aromatic and triazine components.

Reaction Conditions

The coupling reaction is conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates. Typical parameters include:

-

Duration : 12–24 hours, monitored via thin-layer chromatography (TLC) for completion.

-

Molar Ratio : A 1:1 stoichiometry of 4-methoxystyrene to 4,6-bis(trichloromethyl)-1,3,5-triazine ensures minimal side products.

Representative Reaction Scheme :

Purification Techniques

Crude product purification is critical due to residual starting materials and by-products:

-

Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with >95% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) as eluent achieves >98% purity for analytical applications.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency:

-

Reactor Type : Tubular continuous flow reactors enable precise temperature control and reduced reaction times (4–6 hours).

-

Automation : Automated feed systems maintain reagent stoichiometry, minimizing human error.

-

Solvent Recovery : DMF is recycled via distillation, reducing waste and production costs.

Process Optimization

Key industrial parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80–100°C | 90–95°C |

| Reaction Time | 12–24 hours | 4–6 hours |

| Yield | 70–75% | 85–90% |

| Purity | >95% | >98% |

Comparative Analysis of Synthetic Routes

Solvent Impact on Yield

A 2023 study compared solvents for the coupling reaction:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 97 |

| THF | 65 | 92 |

| Toluene | 58 | 89 |

DMF’s high polarity facilitates better dissolution of triazine precursors, enhancing reactivity.

Catalytic Efficiency

Base catalysts were evaluated for reaction rate and by-product formation:

| Catalyst | Reaction Time (h) | By-Products (%) |

|---|---|---|

| K₂CO₃ | 18 | 5 |

| TEA | 24 | 8 |

| NaOH | 30 | 12 |

K₂CO₃ offers optimal balance between reaction speed and selectivity.

Recent Advances in Synthesis Methodologies

化学反应分析

Types of Reactions

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be performed to modify the trichloromethyl groups.

Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of triazine compounds with modified alkyl groups.

科学研究应用

Photoinitiator in Polymer Chemistry

High-Performance Photoinitiator

R–Cl has been identified as a versatile high-performance photoinitiator (PI) for free radical photopolymerization (FRP) under near UV or visible LED irradiation. It operates efficiently at wavelengths of 385, 395, or 405 nm with intensities ranging from approximately 9 to 140 mW cm .

Efficiency Comparisons

When used alone or in combination with additives such as amines or iodonium salts, R–Cl demonstrates superior efficiency compared to traditional commercial photoinitiators like bisacylphosphine oxide (BAPO) and others. Specifically, formulations containing R–Cl can initiate polymerization reactions under air conditions at 405 nm more effectively than these established alternatives .

Cationic Polymerization

R–Cl is not only limited to FRP; it also facilitates cationic polymerization processes. The combination of R–Cl with iodonium salts and N-vinylcarbazole has shown promising results in initiating the cationic polymerization of epoxides within the same wavelength range . This broadens its application scope in creating diverse polymeric materials.

Case Study 1: Dental Resin Composites

A study investigated the use of R–Cl as a photoacid generator in dental resin composites. The research indicated that after exposure to light for 30 minutes, a significant transformation in the material's structure occurred, leading to enhanced mechanical properties. This transformation was characterized by a monoclinic volume fraction increase, demonstrating the compound's effectiveness in improving composite materials used in dental applications .

Case Study 2: Radiation-Sensitive Films

Another research focused on developing radiation-sensitive films utilizing R–Cl. The films exhibited color-changing properties when exposed to radiation, making them suitable for applications in radiation detection and safety monitoring. The study highlighted the ability of these films to provide a linear dose response up to 10 Gy, showcasing the potential of R–Cl in medical and safety applications .

Chemical Properties and Safety

Chemical Structure and Stability

R–Cl has a complex chemical structure characterized by multiple chlorinated groups that enhance its reactivity under UV light. The compound is stable at room temperature but should be stored in cool and dark conditions to maintain its integrity .

Safety Precautions

Handling R–Cl requires caution due to its irritant properties. Safety data sheets recommend protective gear such as gloves and eye protection during handling to prevent skin and eye irritation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoinitiator for FRP | Efficient initiation of polymerization under LED light | Superior performance compared to traditional PIs |

| Cationic Polymerization | Initiation of epoxide polymerization | Effective when combined with specific additives |

| Dental Composites | Enhances mechanical properties through phase transformation | Significant structural improvements observed |

| Radiation-Sensitive Films | Color-changing indicators for radiation detection | Linear response up to 10 Gy |

作用机制

The mechanism of action of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring and substituents allow it to engage in various chemical interactions, which can modulate biological processes. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and signaling pathways.

相似化合物的比较

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

2-(4-Hydroxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (PAG2)

- Substituent Effect : Replacement of methoxy (−OCH₃) with hydroxyl (−OH) reduces electron-donating capacity, lowering photoacid generation efficiency.

- Performance :

2-(2-(Anthracen-9-yl)vinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (PAG4)

- Substituent Effect : Anthracene group extends π-conjugation, enhancing absorption at 405 nm.

- Performance: Highest decomposition Φ (10%) and acid yield (9%) under 405 nm, outperforming the target compound . Limited utility under 365 nm due to low reactivity, similar to other triazines .

Diphenyliodonium Salts

- Mechanism : Generates strong Brønsted acids (e.g., H⁺) via cationic photoinitiation.

- Less effective in QD patterning due to lack of Cl radicals for ligand exchange .

Key Performance Metrics

Wavelength Sensitivity

- Target Compound : Optimal activation at 385–405 nm (LED-compatible), with minimal efficiency at 365 nm .

- PAG4 : Superior performance at 405 nm but ineffective at 365 nm .

- 2-Diazo-1-naphthol-4-sulfonic Acid (DNS) : Generates carboxyl/sulfo groups instead of HCl, enabling alternative ligand exchange pathways in QD inks .

Synergistic Effects with Additives

The target compound exhibits enhanced efficiency when combined with:

生物活性

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (commonly referred to as R–Cl) is a compound with significant potential in various biological applications, particularly as a photoinitiator in polymerization processes. Its unique structure and properties have garnered interest in both academic and industrial research. This article explores its biological activity, including its role in photopolymerization and potential therapeutic applications.

- Molecular Formula : C14H9Cl6N3O

- Molecular Weight : 447.946 g/mol

- CAS Number : 42573-57-9

- Melting Point : 193°C

- IUPAC Name : 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Biological Activity Overview

The biological activity of R–Cl is primarily characterized by its function as a photoinitiator in free radical photopolymerization (FRP). It exhibits high efficiency under LED exposure at wavelengths of 385 nm to 405 nm. This section will detail its applications, mechanisms of action, and relevant case studies.

Photoinitiator Efficiency

R–Cl has been shown to outperform several commercial photoinitiators when used in combination with additives such as amines or iodonium salts. The compound facilitates the polymerization of (meth)acrylates effectively under air conditions, making it suitable for various applications in coatings and adhesives.

| Photoinitiator | Efficiency | Wavelength (nm) | Notes |

|---|---|---|---|

| R–Cl | High | 385 - 405 | Superior to BAPO and TPO |

| BAPO | Moderate | 385 - 405 | Established commercial PI |

| TPO | Moderate | 385 - 405 | Commonly used in industry |

The mechanism by which R–Cl initiates polymerization involves the cleavage of trichloromethyl groups upon UV light exposure, generating free radicals that propagate the polymerization process. This reaction is efficient even in the presence of oxygen, which is typically a challenge for many photoinitiators.

Study on Photopolymerization

A study published in Polymer Chemistry highlighted the effectiveness of R–Cl as a photoinitiator for methacrylate polymers. The research indicated that when combined with N-vinylcarbazole, the initiation efficiency was significantly enhanced compared to using R–Cl alone. This combination allowed for rapid curing times and robust mechanical properties in the resulting polymers .

Toxicity and Safety Assessments

Safety assessments have indicated that while R–Cl is effective as a photoinitiator, it poses certain hazards. The compound is classified as irritant to skin and eyes (H315, H319) and may cause respiratory irritation (H335). Proper handling procedures are recommended to mitigate exposure risks .

常见问题

Basic: How can researchers characterize the purity and structural integrity of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in synthetic chemistry workflows?

Methodological Answer:

- Purity Analysis : Use gas chromatography (GC) to verify >98% purity, as specified in technical documentation .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to validate the molecular structure, referencing the molecular formula C₁₂H₇Cl₆N₃O and functional groups (e.g., methoxy, trichloromethyl) .

- Mass Spectrometry (MS) : Confirm molecular weight (421.92 g/mol) via high-resolution MS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Follow SDS guidelines, including use of nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact .

- Storage : Store in airtight containers at room temperature, protected from light to prevent premature photodegradation .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) generated during photolysis before disposal .

Advanced: How does this compound function as a nonionic photoacid generator (PAG) in UV-responsive drug delivery systems?

Methodological Answer:

- Mechanism : Upon UV exposure (λ ~379 nm), it generates acidic species (e.g., HCl), lowering local pH and triggering polymer degradation (e.g., Ac-DEX particles) .

- Experimental Design : Encapsulate the compound with a drug in pH-sensitive polymers. Irradiate with UV (365 nm) and measure drug release kinetics via HPLC or fluorescence assays .

- Control : Compare degradation rates in dark vs. irradiated conditions to isolate UV-specific effects .

Advanced: What experimental approaches evaluate the compound’s efficiency as a photoinitiator under varying wavelengths (e.g., near UV vs. visible LED)?

Methodological Answer:

- Light Source Calibration : Use monochromatic LEDs (e.g., 365 nm for near UV, 405 nm for visible) to test activation thresholds .

- Kinetic Studies : Monitor polymerization rates (e.g., of DCPD) via real-time infrared (RTIR) spectroscopy or gel permeation chromatography (GPC) .

- Comparative Analysis : Benchmark against ionic PAGs (e.g., iodonium salts) to assess trade-offs in efficiency and oxygen sensitivity .

Advanced: How can researchers resolve contradictions in photoinitiation efficiency when comparing different PAGs (e.g., FABA vs. This compound)?

Methodological Answer:

- Standardized Testing : Use identical light intensities (e.g., 356 mW/cm²) and matrices (e.g., DCPD monomer) to isolate compound-specific effects .

- Environmental Controls : Maintain inert atmospheres (N₂) to minimize oxygen inhibition, which disproportionately affects ionic PAGs .

- Spectroscopic Analysis : Compare UV absorption spectra (e.g., λmax = 379 nm for this compound vs. 254 nm for FABA) to correlate wavelength-dependent performance .

Advanced: What methodologies study the structure-activity relationship of substituents on the triazine ring affecting photoactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) and characterize via X-ray crystallography or computational modeling (DFT) to predict electronic effects .

- Photolysis Experiments : Measure acid generation efficiency (via pH sensors) and compare degradation rates across analogs .

- Quantum Yield Calculation : Determine the quantum yield of acid generation using actinometry under controlled UV exposure .

Basic: What analytical techniques confirm the compound’s role in inducing pH changes during photodegradation?

Methodological Answer:

- pH Monitoring : Use micro-pH electrodes or fluorescent pH-sensitive dyes (e.g., fluorescein) to track real-time pH changes in solution .

- Degradation Product Analysis : Identify HCl and other byproducts via ion chromatography or titration .

- Kinetic Profiling : Correlate UV exposure duration with pH drop rates to quantify acid generation efficiency .

Advanced: How to design a controlled-release system using this compound for stimuli-responsive materials?

Methodological Answer:

- Material Fabrication : Encapsulate the compound and active agents (e.g., drugs) within pH-sensitive polymers (e.g., Ac-DEX) via emulsion techniques .

- Trigger Optimization : Test UV intensity (10–100 mW/cm²) and exposure time to calibrate release profiles .

- In Vitro Validation : Use Franz diffusion cells or microfluidic devices to simulate physiological conditions and measure release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。